![molecular formula C8H10N2O2 B13893070 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine is a heterocyclic compound that features a unique dioxino-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine typically involves the formation of the dioxino-pyridine ring system followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the dioxino-pyridine core. Subsequent functionalization steps introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine
Uniqueness
Compared to similar compounds, 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine is unique due to the presence of the methanamine group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C8H10N2O2/c9-4-6-5-11-7-2-1-3-10-8(7)12-6/h1-3,6H,4-5,9H2 |
InChI Key |
BSNLGABIPAOGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(O1)C=CC=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone](/img/structure/B13892991.png)
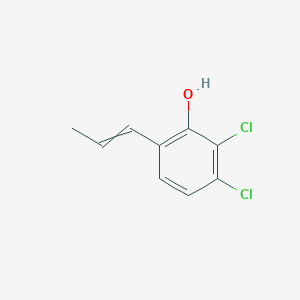

![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
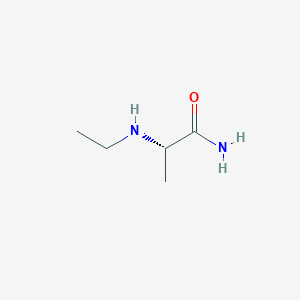
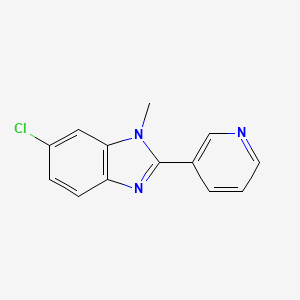
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
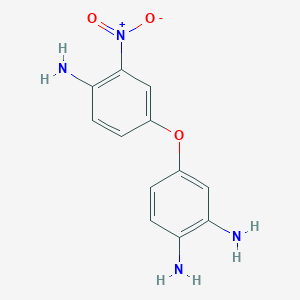

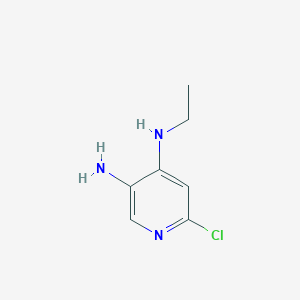

![6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13893056.png)
![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)
